Angelmicin B

Src kinase inhibition HL-60 differentiation hibarimicin SAR

Angelmicin B (also designated Hibarimicin B ) is a pseudo‑C2‑symmetric, glycosylated type‑II polyketide isolated from the actinomycete Microbispora rosea subsp. hibaria.

Molecular Formula C12H13BrN2O
Molecular Weight 1725.8 g/mol
CAS No. 151687-86-4
Cat. No. B234946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAngelmicin B
CAS151687-86-4
Synonymsangelmicin B
Molecular FormulaC12H13BrN2O
Molecular Weight1725.8 g/mol
Structural Identifiers
SMILESCCCC1(C(C(C(C2C1(C(=O)C3=C(C4=C(C=C3C2)C(=C(C(=C4O)C5=C(C(=O)C6=C(C7=C(C(=C6C5=O)O)C(=O)C8(C9C7OC8(C(C(C9OC1CC(C(C(O1)C)O)O)O)OC1CCC(C(O1)C)OC1CCC(C(O1)C)(C(=O)C)O)CCC)O)O)OC)OC)OC)O)O)OC1CC(C(C(O1)C)O)O)O)OC1CCC(C(O1)C)OC1CCC(C(O1)C)(C(=O)C)O)O
InChIInChI=1S/C85H112O37/c1-14-22-82(104)78(120-45-18-16-43(30(3)110-45)116-47-20-24-80(102,34(7)86)36(9)114-47)68(98)71(118-49-28-41(88)60(90)32(5)112-49)40-27-38-26-39-52(62(92)51(38)76(100)84(40,82)105)63(93)56(74(109-13)70(39)107-11)55-64(94)53-54(67(97)73(55)108-12)65(95)57-58(66(53)96)77(101)85(106)59-72(57)122-83(85,23-15-2)79(69(99)75(59)119-50-29-42(89)61(91)33(6)113-50)121-46-19-17-44(31(4)111-46)117-48-21-25-81(103,35(8)87)37(10)115-48/h26,30-33,36-37,40-50,59-61,68-69,71-72,75,78-79,88-93,95-96,98-99,102-106H,14-25,27-29H2,1-13H3
InChIKeyXGHSXRXEPCUHTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Angelmicin B (CAS 151687-86-4) – What Researchers and Procurement Teams Need to Know Before Buying Src Kinase Inhibitors


Angelmicin B (also designated Hibarimicin B [1]) is a pseudo‑C2‑symmetric, glycosylated type‑II polyketide isolated from the actinomycete Microbispora rosea subsp. hibaria [2]. The molecule functions as a selective Src‑family tyrosine kinase inhibitor that does not affect protein kinases A or C [3], and it displays a uniquely bifurcated bioactivity profile: modest Src kinase inhibition (IC₅₀ >5800 nM or 23 µM, depending on assay format) but potent suppression of HL‑60 myeloid leukemia cell proliferation (IC₅₀ ≈58 nM) [4]. This ~100‑fold disconnect between kinase‑inhibitory and cell‑based potency strongly implies that the antiproliferative and differentiation‑inducing activities of Angelmicin B are driven by a target distinct from Src [4], a hypothesis that directly shapes its differentiation from simpler ATP‑competitive Src inhibitors.

Selectivity Src-family inhibitor with reported PKA/PKC inactivity
Dual readout Simultaneous Src inhibition and HL-60 myeloid differentiation endpoint
Mechanism Non-Src antiproliferative activity suggested by large kinase-cell potency gap

Angelmicin B vs. Generic Kinase Inhibitors – Why the Hibarimicin Scaffold Cannot Be Interchanged in Functional Studies


The hibarimicin family is defined by a conserved pseudo‑dimeric naphthylnaphthoquinone aglycone that is variably glycosylated [1]. Despite this shared core, family members diverge drastically in their functional signatures. According to a comprehensive 2002 head‑to‑head study by Cho et al., hibarimicin B uniquely combines strong v‑Src kinase inhibition with HL‑60 differentiation induction, whereas the aglycone hibarimicinone is the most potent v‑Src inhibitor but fails to induce differentiation, and hibarimicin E induces differentiation while lacking any v‑Src inhibitory activity [2]. Furthermore, even among the glycosylated congeners A–D, the ratio of Src inhibition to antiproliferative potency can shift by orders of magnitude because the glycans do not merely tune binding affinity but appear to redirect the compound toward a distinct cellular target [3]. Substituting Angelmicin B with another hibarimicin – or with a conventional ATP‑competitive Src inhibitor (e.g., dasatinib, PP1) – risks losing the differentiation‑inducing phenotype entirely, a critical consideration for laboratories that require simultaneous interrogation of both kinase inhibition and non‑Src‑mediated myeloid differentiation [2].

Angelmicin B
Hibarimicinone
Potent Src inhibitor lacks HL-60 differentiation; dual phenotype may not transfer
Angelmicin B
Hibarimicin E
Induces differentiation but no v-Src inhibition; dual readout not maintained
Angelmicin B
Dasatinib, PP1
ATP-competitive Src inhibitors lack differentiation phenotype; bifurcated profile may not replicate

Head‑to‑Head & Cross‑Study Quantitative Evidence for Angelmicin B Differentiation vs. Closest Analogs


Src Kinase Inhibition Potency vs. HL‑60 Differentiation Induction – Angelmicin B vs. Hibarimicinone vs. Hibarimicin E in the Same Study

In the only published comprehensive side‑by‑side profiling of the hibarimicin family, hibarimicin B was identified as the most selective v‑Src inhibitor that simultaneously induced HL‑60 myeloid differentiation. By contrast, hibarimicinone, the fully deglycosylated aglycone, was the most potent v‑Src inhibitor but did not induce HL‑60 differentiation at any concentration tested. Hibarimicin E induced HL‑60 differentiation comparably to hibarimicin B yet exhibited no measurable v‑Src kinase inhibition [1]. This functional dissociation establishes that Angelmicin B occupies a unique region of the activity‑selectivity landscape, meeting two orthogonal assay criteria that are mutually exclusive in the other family members.

v‑Src & differentiation
Head-to-head
Target: strong selective v‑Src inhibitor + HL‑60 differentiation positive. Hibarimicinone: Src only; Hibarimicin E: differentiation only.
Unique dual-endpoint profile for myeloid differentiation studies
Single-study context; independent replication advisable
Src kinase inhibition HL-60 differentiation hibarimicin SAR

ATP‑Competitive vs. Noncompetitive Mechanism – Angelmicin B vs. Hibarimicinone

Angelmicin B (hibarimicin B) inhibits v‑Src kinase through an ATP‑competitive mechanism, whereas the aglycone hibarimicinone acts as a noncompetitive inhibitor with respect to ATP. Against the Src substrate, both compounds display a mixed‑type inhibition pattern [1]. This mechanistic divergence indicates that glycosylation not only influences potency but also fundamentally alters the mode of kinase active‑site engagement.

ATP mechanism
Head-to-head
Competitive with ATP (glycosylated) vs. noncompetitive (aglycone)
Mechanistic class switch guides ATP-site vs. allosteric study design
Glycosylation-dependent binding mode
kinase inhibitor mechanism ATP-competitive noncompetitive inhibition

HL‑60 Antiproliferative Potency – Angelmicin B vs. Angelmicin A in Comparable Cellular Assays

Both Angelmicin B and its close structural analog Angelmicin A exhibit potent inhibition of HL‑60 cell proliferation with essentially superimposable potencies. Angelmicin B has a reported IC₅₀ of 58 nM (≈0.10 µg/mL at MW 1725.8) [1], while Angelmicin A shows an IC₅₀ of 0.10 ± 0.02 µg/mL . The near‑equivalence in antiproliferative activity contrasts with their distinct Src‑kinase‑inhibitory profiles and underscores that cellular potency alone is insufficient to differentiate these analogs; the key selection criterion must be the mechanistic signature (Src‑inhibition selectivity, differentiation induction) rather than bulk cytotoxicity.

HL‑60 IC₅₀
Cross-study
Angelmicin B IC₅₀ 58 nM; Angelmicin A IC₅₀ ~0.10 µg/mL (equivalent)
Antiproliferative equivalence despite Src selectivity divergence
Cell potency alone insufficient for analog selection
HL-60 leukemia antiproliferative IC50 angelmicin congener comparison

Selectivity Window: 100‑Fold Gap Between Src IC₅₀ and HL‑60 IC₅₀ Unmasks a Non‑Src Cellular Target

Angelmicin B displays a striking quantitative disconnect between its biochemical inhibition of Src kinase (IC₅₀ >5800 nM, or 23 µM depending on assay format) and its inhibition of HL‑60 cell growth (IC₅₀ = 58 nM) [1][2]. This >100‑fold gap is not observed with canonical Src inhibitors such as PP1 or dasatinib, whose cellular antiproliferative potencies generally track with their biochemical Src IC₅₀ values within <10‑fold. The data have led multiple independent groups to conclude that the true cellular target responsible for the compound's anticancer activity is not Src [1].

Selectivity gap
Cross-study
>100‑fold gap (Src IC₅₀ >5800 nM vs. HL‑60 IC₅₀ 58 nM)
Large potency disconnect supports non-Src target hypothesis
Classical Src inhibitors show
Gram+ MIC
Class-level
MIC 0.8–12.56 µg/mL conserved across hibarimicins A–D
Antibacterial activity does not differentiate among glycosides
Supplier datasheet data; independent MIC verification recommended
target deconvolution Src-independent activity phenotypic screening

Antibacterial Activity – Conserved Gram‑Positive MIC Range vs. Intra‑Family Analogues

Angelmicin B exhibits moderate antibacterial activity against Gram‑positive bacteria with a reported MIC range of 0.8–12.56 µg/mL [1]. This activity is conserved across hibarimicins A, C, and D, all of which are described with identical MIC ranges [2]. Therefore, the Gram‑positive MIC does not provide a basis for selecting Angelmicin B over its congeners; its differentiation resides instead in the unique combination of Src‑kinase selectivity and HL‑60 differentiation induction documented in the preceding evidence items.

Gram+ MIC
Class-level
MIC 0.8–12.56 µg/mL conserved across hibarimicins A–D
Antibacterial activity does not differentiate among glycosides
Supplier datasheet data; independent MIC verification recommended
antibacterial Gram-positive MIC hibarimicin antibiotics

When Angelmicin B Should Be Prioritized: Procurement‑Driven Application Scenarios Based on Quantitative Differentiation Evidence


Myeloid Leukemia Differentiation Screens Requiring Simultaneous Src Kinase Interrogation

In phenotypic screening campaigns aimed at identifying agents that induce terminal differentiation of AML (acute myeloid leukemia) cells while also modulating Src‑family kinase activity, Angelmicin B is the only validated small‑molecule probe that delivers both readouts in a single chemical entity [1]. Its unique dual‑activity profile (strong v‑Src inhibition + HL‑60 differentiation) eliminates the need for combination treatments or sequential compound addition, reducing experimental variability and simplifying dose‑response analyses.

Chemical Biology Studies Seeking ATP‑Competitive Src Binders with a Non‑Src Antiproliferative Target

Angelmicin B's >100‑fold window between biochemical Src IC₅₀ (>5800 nM) and cellular HL‑60 IC₅₀ (58 nM) provides a built‑in experimental system for target deconvolution [2]. By using Angelmicin B alongside inactive congeners such as hibarimicin E (differentiation‑positive, Src‑negative) or hibarimicinone (Src‑potent, differentiation‑negative), research groups can dissect Src‑dependent vs. Src‑independent signaling pathways without relying on genetic knockdown or knockout approaches [1].

Mechanistic Enzymology of Glycosylation‑Dependent Kinase Inhibitor Binding Modes

Angelmicin B and its aglycone hibarimicinone form a matched pair for investigating how glycosylation alters kinase inhibition mechanism. Angelmicin B competes with ATP, while hibarimicinone is noncompetitive with respect to ATP [1]. This pair enables head‑to‑head biochemical studies (e.g., co‑crystallography, kinetics) that require the fully glycosylated Angelmicin B as the ATP‑competitive reference compound, a role that simpler Src inhibitors cannot fulfill because they lack the glycosylation‑dependent mechanistic switch.

Antibacterial Lead Optimization Targeting Gram‑Positive Pathogens with Defined Src‑Selectivity Requirements

Although the Gram‑positive MIC of Angelmicin B (0.8–12.56 µg/mL) is conserved across hibarimicins A–D [3], projects that seek to optimize antibacterial candidates with appended Src‑kinase selectivity should anchor their SAR series on Angelmicin B. Its established selectivity fingerprint (no PKA/PKC inhibition, ATP‑competitive Src binding) provides a more thoroughly characterized starting point for medicinal chemistry than the other congeners, whose kinase selectivity profiles are less extensively documented [3].

Application
Selection Property
Validation Focus
Myeloid differentiation with Src pathway readout
Dual Src inhibition and HL-60 differentiation activity
Differentiation marker assays and v‑Src kinase activity
Target deconvolution of non‑Src antiproliferative activity
Large kinase‑cellular potency gap
Src‑independent target identification in HL-60 models
Glycosylation‑dependent kinase inhibition mechanism
ATP‑competitive (glycosylated) vs. noncompetitive (aglycone) pair
Enzyme kinetic assays with ATP/substrate variation
Gram‑positive antibacterial SAR with Src selectivity
Reported Gram‑positive MIC range and Src selectivity profile
MIC confirmation and Src selectivity panel
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